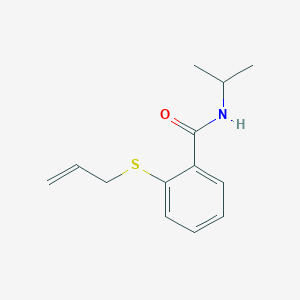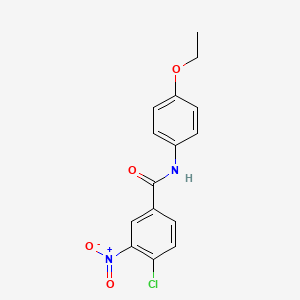![molecular formula C19H21NO3 B5599860 4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)
4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is an organic compound that features a morpholine ring substituted with an acetyl group linked to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine typically involves the following steps:
Formation of the biphenyl moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Morpholine introduction: The final step involves the reaction of the acetylated biphenyl intermediate with morpholine under basic conditions to yield 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and morpholine moieties.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The biphenyl moiety makes it suitable for use in the development of organic electronic materials and liquid crystals.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific pharmacological properties and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)23-14-19(21)20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXZCOLSNAVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-4-[(3-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B5599779.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5599799.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5599803.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B5599829.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5599872.png)
![2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B5599891.png)
![[7-(Furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone](/img/structure/B5599892.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599899.png)
